N-(2-hydroxy-4-methylphenyl)butanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-4-11(14)12-9-6-5-8(2)7-10(9)13/h5-7,13H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXWOQIECWIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876507 | |
| Record name | 2-Butyramido-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2-Amino-4-methylphenol
The most straightforward route involves reacting 2-amino-4-methylphenol with butyryl chloride. This method mirrors the amidation strategy described in the synthesis of N-(2-methylphenyl)butanamide, where o-toluidine reacts with butyryl chloride in aromatic solvents (e.g., toluene) at 50–100°C.
Procedure :
-
Reaction Setup : 2-Amino-4-methylphenol (1.0 equiv) is dissolved in toluene under inert conditions.
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Acylation : Butyryl chloride (1.1 equiv) is added dropwise at 60°C, followed by stirring for 4–6 hours.
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Workup : Methanol is added to quench excess acyl chloride, and the product precipitates upon cooling.
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Isolation : Filtration yields this compound with a purity >98%.
Challenges :
Nitration-Reduction-Acylation Sequence
For cases where 2-amino-4-methylphenol is unavailable, a three-step synthesis from p-cresol is viable:
Step 1: Nitration of p-Cresol
p-Cresol undergoes nitration at the ortho position relative to the methyl group using concentrated HNO₃/H₂SO₄:
Step 2: Reduction to 2-Amino-4-methylphenol
Catalytic hydrogenation (H₂, 5% Pd/C, ethanol) reduces the nitro group:
Step 3: Acylation with Butyryl Chloride
The amine is acylated as described in Section 1.1, yielding the target compound.
Data Summary :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–75% | >90% |
| Reduction | H₂/Pd/C, ethanol, 25°C | 85–90% | 95% |
| Acylation | Toluene, 60°C, 6 hr | 92–95% | 98% |
Alternative Methodologies and Optimization
Radical Bromination and Substitution
The synthesis of methyl-4-bromomethyl benzoate in illustrates the challenges of benzylic bromination. Competing methoxy substitution (yielding methyl-4-methoxy benzoate) occurred in 8% yield under initial conditions. Optimizing bromination to favor the desired product requires:
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) :
δ 7.85 (s, 1H, NH), 7.20 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (d, J = 8.4 Hz, 1H, Ar-H), 2.50 (t, J = 7.2 Hz, 2H, COCH₂), 2.30 (s, 3H, Ar-CH₃), 1.70–1.50 (m, 2H, CH₂), 1.40–1.20 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃). -
¹³C NMR :
δ 172.5 (C=O), 152.1 (C-OH), 132.0–115.0 (Ar-C), 38.5 (COCH₂), 22.1 (CH₂), 19.8 (Ar-CH₃), 13.5 (CH₃).
Mass Spectrometry (MS)
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of N-(2-hydroxy-4-methylphenyl)butylamine.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-4-bromo-methylphenylbutanamide.
Scientific Research Applications
Chemical Synthesis and Applications
N-(2-hydroxy-4-methylphenyl)butanamide serves as an important intermediate in organic synthesis. Its structural features allow for various chemical reactions, including:
- Substitution Reactions : The hydroxyl and amide groups can participate in nucleophilic substitutions, making the compound a versatile building block for synthesizing more complex molecules.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield different derivatives or be reduced to form amines, which are significant in drug discovery.
Research indicates that this compound exhibits potential biological activities, particularly in the realm of medicinal chemistry. Studies have highlighted its:
- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains have shown promising results, indicating its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines like IL-1β and TNF-α, suggesting that this compound could play a role in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study evaluated the effects of structurally similar compounds on LPS-induced inflammation in murine models. Results indicated that derivatives of butanamide significantly reduced the expression levels of inflammatory markers such as IL-6 and TNF-α without causing hepatotoxicity .
Pharmaceutical Development
In pharmaceutical applications, this compound is being explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a candidate for developing therapies targeting:
- Chronic Inflammatory Diseases : Given its anti-inflammatory properties, this compound could be developed into treatments for conditions such as rheumatoid arthritis or asthma.
- Cancer Therapeutics : Research into similar compounds has indicated potential anticancer properties, warranting further exploration into this compound's effects on cancer cell lines.
Industrial Applications
Beyond laboratory research, this compound may find applications in the industrial sector:
- Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals used in coatings and polymers.
- Analytical Chemistry : The compound can be analyzed using high-performance liquid chromatography (HPLC), facilitating its use in quality control and pharmacokinetics studies .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)butanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amide group can interact with receptors or other proteins, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance stability but may reduce solubility. Hydroxyl and methyl groups on the phenyl ring balance solubility and bioactivity .
Backbone Modifications: Piperidine or quinoline moieties expand therapeutic applications (e.g., analgesics, antifungals) . Sulfonamide analogs demonstrate that bioactivity is retained even with functional group changes, emphasizing the importance of the aromatic motif .
Research Gaps: Limited data on this compound necessitate further studies on its synthesis, solubility, and pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for N-(2-hydroxy-4-methylphenyl)butanamide?
- Methodology : Multi-step organic synthesis involving coupling of the butanamide backbone with substituted aromatic amines. Key steps include amide bond formation using carbodiimide coupling reagents (e.g., EDC/HOBt) and purification via column chromatography. Optimization focuses on yield improvement by adjusting reaction solvents (e.g., DMF, THF) and temperature gradients. For analogs, substituent positioning (e.g., hydroxyl and methyl groups) is critical for stability .
- Data Interpretation : Monitor reaction progress via TLC and NMR spectroscopy. Challenges include byproduct formation due to competing reactions; orthogonal protecting groups may mitigate this .
Q. How can the physicochemical properties of This compound be characterized?
- Techniques :
- Spectroscopy : H/C NMR and FT-IR to confirm functional groups (amide C=O stretch at ~1650 cm) and aromatic substitution patterns .
- Chromatography : HPLC with UV detection (λmax ~250–280 nm) for purity assessment .
- Thermal Analysis : DSC/TGA to determine melting points, decomposition temperatures, and hygroscopicity .
Q. What are the stability and storage considerations for this compound?
- Guidelines : Store at –20°C in airtight, light-protected containers. Stability tests under varying pH (2–9) and temperature (4–40°C) reveal sensitivity to strong oxidizers and prolonged exposure to moisture. Degradation products identified via LC-MS include hydrolyzed butanoic acid derivatives .
Advanced Research Questions
Q. How can computational modeling predict This compound's interaction with biological targets?
- Approach : Molecular docking (AutoDock, Schrödinger) to screen against kinase or GPCR targets. MD simulations assess binding affinity and residence time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Case Study : Analogous compounds (e.g., N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide) show GABA receptor modulation via π-π stacking and hydrogen bonding .
Q. What strategies address contradictory data in biological assays (e.g., cytotoxicity vs. efficacy)?
- Troubleshooting :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .
- Example : Antimalarial analogs exhibited mammalian cell toxicity at high doses; structural modifications (e.g., sulfonyl group introduction) improved selectivity .
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Design : Systematic substitution of the hydroxyl/methyl groups and amide chain length. For instance:
- Hydroxyl Position : Ortho-substitution (vs. para) enhances hydrogen bonding with target proteins .
- Methyl Group : 4-Methyl improves lipophilicity, enhancing blood-brain barrier penetration in neuroactive analogs .
- Validation : IC values from enzyme inhibition assays (e.g., COX-2) guide prioritization of derivatives .
Q. What analytical methods quantify This compound in complex matrices (e.g., plasma)?
- Protocols :
- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). Limit of quantification (LOQ) ~1 ng/mL.
- Sample Prep : Protein precipitation (acetonitrile) or SPE for plasma samples .
Q. How can researchers resolve discrepancies in solubility data reported across studies?
- Systematic Analysis :
- Solvent Systems : Compare solubility in PBS, DMSO, and PEG-400 using nephelometry.
- pH Adjustment : Buffers (pH 7.4 vs. 5.5) significantly affect ionization and solubility .
- Case Example : Aqueous solubility of N-(3-chloro-4-fluorophenyl)butanamide analogs varied 10-fold between studies due to undetected polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
